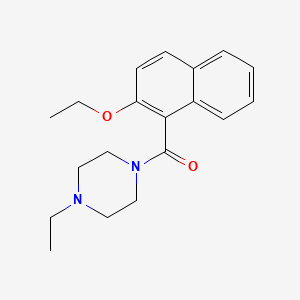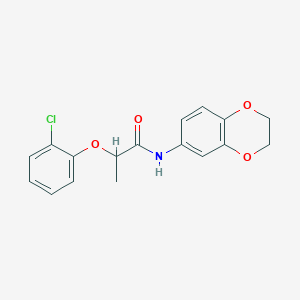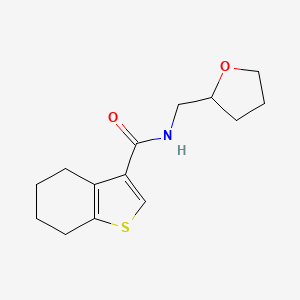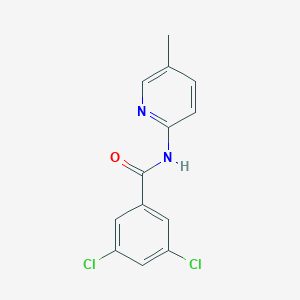![molecular formula C17H24N2O4S B4431301 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4431301.png)
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine
Vue d'ensemble
Description
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is a chemical compound that belongs to the class of sulfonyl piperazines. It is widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine involves the modulation of ion channels and receptors. It has been shown to interact with the GABAA receptor, which is a ligand-gated ion channel that is involved in the regulation of anxiety and sedation. Additionally, it has been found to block the hERG potassium channel, which is involved in the regulation of cardiac repolarization. These actions result in the inhibition of neuronal activity and the prevention of cardiac arrhythmias.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to have anxiolytic and sedative properties, which are mediated by its interaction with the GABAA receptor. Additionally, it has been shown to have antiarrhythmic properties, which are mediated by its blockage of the hERG potassium channel. These effects make this compound a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in lab experiments include its high yield and purity, as well as its ability to modulate various ion channels and receptors. Additionally, it has been shown to have anxiolytic, sedative, and antiarrhythmic properties, which make it a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias. The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the use of 1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine in scientific research. One potential direction is the study of its effects on other ion channels and receptors, as well as its potential use in the treatment of other conditions such as epilepsy and neuropathic pain. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, the development of new synthetic methods for this compound may lead to improved yields and purity, as well as the development of new derivatives with unique properties and applications.
Conclusion:
In conclusion, this compound is a valuable tool for scientific research due to its ability to modulate various ion channels and receptors. Its mechanism of action involves the inhibition of neuronal activity and the prevention of cardiac arrhythmias. It has been shown to have anxiolytic, sedative, and antiarrhythmic properties, which make it a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias. Further research is needed to determine the optimal dosage and administration of this compound for therapeutic use, as well as to explore its potential use in the treatment of other conditions.
Applications De Recherche Scientifique
1-(cyclopentylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine is widely used in scientific research due to its ability to modulate various ion channels and receptors. It has been shown to have an inhibitory effect on the GABAA receptor, which is involved in the regulation of anxiety and sedation. Additionally, it has been found to be a potent blocker of the hERG potassium channel, which is involved in the regulation of cardiac repolarization. These properties make this compound a valuable tool for studying the mechanisms of anxiety, sedation, and cardiac arrhythmias.
Propriétés
IUPAC Name |
cyclopentyl-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-15-6-8-16(9-7-15)24(21,22)19-12-10-18(11-13-19)17(20)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQIUFAVIRIGINN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[1-(tetrahydro-2-furanyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B4431219.png)





![N-(3-{[(2-furylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-5-methyl-3-isoxazolecarboxamide](/img/structure/B4431251.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-ethyl-2-thiophenecarboxamide](/img/structure/B4431259.png)




![1-[(4-fluorophenyl)sulfonyl]-4-isobutyrylpiperazine](/img/structure/B4431306.png)
